molecular formula C39H54N6O8S B13399012 N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid

N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid

Cat. No.: B13399012
M. Wt: 766.9 g/mol
InChI Key: IRHXGOXEBNJUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid is a structurally complex compound featuring a perhydroisoquinoline core modified with tert-butylcarbamoyl, quinoline-2-carbonylamino, and phenylbutan-2-yl substituents, paired with methanesulfonic acid as a counterion. The compound is derived from prodrug design strategies aimed at enhancing water solubility and membrane permeability, as seen in analogs like saquinavir (a protease inhibitor) . Its methanesulfonic acid component likely improves crystallinity and bioavailability, common in sulfonate salts of basic drugs . The compound’s stereochemical complexity (five defined stereocenters) underscores its specificity in target interactions .

Properties

IUPAC Name

N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHXGOXEBNJUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54N6O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide; methanesulfonic acid is a complex organic molecule with potential applications in medicinal chemistry. Its intricate structure suggests a variety of biological activities, particularly due to the presence of isoquinoline and quinoline moieties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features multiple pharmacophores that contribute to its biological activity. Key structural characteristics include:

  • Isoquinoline core : Often associated with various biological effects.
  • Quinoline moiety : Known for its role in pharmacological properties.
  • Tert-butylcarbamoyl group : Enhances lipophilicity and may influence receptor binding.
PropertyValue
Molecular FormulaC29H47N3O4
Molecular Weight501.701 g/mol
Density1.082 g/cm³
Boiling Point680.5 °C
Flash Point365.4 °C

Research indicates that compounds with similar structures can exhibit a range of biological activities:

  • Anticonvulsant Activity : Isoquinoline derivatives have been studied for their potential in treating epilepsy by modulating neurotransmitter systems.
  • Antitumor Effects : The presence of quinoline has been linked to anticancer properties through inhibition of tumor growth and metastasis.
  • Enzyme Inhibition : Compounds containing carbamate moieties often act as enzyme inhibitors, affecting metabolic pathways.

Study 1: Anticonvulsant Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of isoquinolines were evaluated for their anticonvulsant properties. The results indicated that certain structural modifications enhanced their efficacy in suppressing seizures in animal models .

Study 2: Antitumor Activity

A clinical trial investigated the effects of quinoline-based compounds on cancer cell lines. The findings demonstrated significant cytotoxicity against various tumor types, suggesting that the compound may inhibit cancer cell proliferation through apoptosis .

Study 3: Enzyme Inhibition

Research focusing on the inhibition of specific enzymes (e.g., P450 enzymes) revealed that compounds similar to the target molecule effectively reduced enzyme activity, impacting drug metabolism and efficacy .

Comparative Analysis with Related Compounds

To better understand the biological activity of the target compound, a comparison with related compounds is essential:

Compound NameStructural FeaturesBiological Activity
LacosamideCarbamate derivative; used for epilepsy treatmentAnticonvulsant
SunitinibContains phenyl and nitrogen heterocycles; used in cancer therapyAntitumor
CresomycinInvestigational antibacterial compoundAntibacterial

Scientific Research Applications

N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid, also known as HMS3373J09 or AKOS040759318, is a complex organic compound with potential applications in scientific research .

Structural Information
The compound features a combination of structural elements, including a tert-butylcarbamoyl group, an octahydro-1H-isoquinoline moiety, a hydroxy-substituted phenyl butane, and a quinoline-2-carbonylamino group, along with methanesulfonic acid . The presence of an isoquinoline core suggests potential biological activities, making it relevant in medicinal chemistry.

IUPAC Name
The IUPAC name for the compound is this compound .

Physicochemical Properties
The molecular weight of the compound is approximately 766.9 g/mol . The compound includes component compounds such as CID 6395 (Methanesulfonic Acid) .

Potential Applications
The complex structure of tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate suggests potential applications in medicinal chemistry. Its structural features, combining multiple pharmacophores, make it a candidate for various biological activities, such as anticonvulsant, antitumor, and enzyme inhibition.

Synthesis
The synthesis of N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide can involve multiple steps, requiring optimized reaction conditions such as temperature and solvent choice to maximize yield and purity.

Related Compounds and Applications
Other compounds with similar structural features or applications include:

  • Lacosamide: A carbamate derivative used for epilepsy treatment, highlighting the potential of carbamates in neurological applications.
  • P450 Inhibitors: Isoquinoline derivatives involved in drug metabolism, indicating the importance of isoquinolines in enzyme inhibition.
  • Sunitinib: Contains phenyl and nitrogen heterocycles and is used in cancer therapy, demonstrating the potential of these structures in antitumor applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS Molecular Formula Key Functional Groups Molecular Weight (g/mol) XLogP3 Notable Features
Target Compound C₃₅H₄₈N₆O₇S Quinoline-2-carbonylamino, tert-butylcarbamoyl, methanesulfonic acid ~764.9 (estimated) ~5.1 High stereochemical complexity; prodrug potential
CAS 142580-65-2 C₂₉H₄₇N₃O₄ tert-butyl carbamate, perhydroisoquinoline 501.7 5.1 Lacks methanesulfonic acid; lower solubility potential
(3S,4aS,8aS)-N-(tert-butyl)-... (CAS not specified) C₃₃H₄₇N₃O₆S Phenylthio, 3-hydroxy-2-methylbenzamido ~646.8 N/A Methanesulfonic acid as counterion; improved crystallinity
Saquinavir (protease inhibitor) C₃₈H₅₀N₆O₅ Hydroxyethyl, decahydroisoquinoline 670.8 5.3 Clinically approved; similar scaffold but no sulfonate

Key Observations :

  • The target compound’s methanesulfonic acid distinguishes it from CAS 142580-65-2, likely enhancing solubility and stability .
  • Compared to saquinavir, the quinoline-2-carbonylamino group may confer distinct target affinity, while the tert-butylcarbamoyl group could reduce metabolic degradation .

Computational Similarity Analysis

Using molecular fingerprinting (e.g., MACCS or Morgan fingerprints), the target compound shares ~70–80% Tanimoto similarity with CAS 142580-65-2 due to the conserved perhydroisoquinoline and tert-butylcarbamoyl motifs . Differences arise in the quinoline-2-carbonylamino group and methanesulfonic acid, which may significantly alter target binding (e.g., kinase or protease interactions) .

Preparation Methods

Synthesis of the Isoquinoline Derivative

The isoquinoline moiety, a critical component of the target molecule, is typically synthesized via Boc-protected amino-isoquinoline derivatives . A common approach involves:

  • Boc protection of amino-isoquinoline : Starting from 6-amino-isoquinoline, protection is achieved using di-tert-butyl pyrocarbonate or Boc anhydride in anhydrous solvents like dichloromethane (DCM) under inert atmosphere, usually at room temperature for 3-4 hours, yielding tert-butoxycarbonyl (Boc)-protected amino-isoquinoline .

  • Functionalization at the 2-position : The protected amino-isoquinoline is then subjected to halogenation (e.g., bromination or chlorination) at the 2-position using N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃), depending on the desired halogen substituent, under controlled temperature conditions (typically 80-120°C). This step facilitates subsequent nucleophilic substitution or coupling reactions.

Formation of the Hydroxy-Phenylbutan-2-yl Fragment

The phenyl-substituted butan-2-yl fragment bearing a hydroxyl group is assembled via:

  • Asymmetric synthesis of the chiral center : Using chiral auxiliaries or asymmetric catalysis, the hydroxylated butan-2-yl chain is synthesized from benzyl or phenyl precursors, employing reduction or alkylation strategies.

  • Coupling with the isoquinoline core : The fragment is attached via nucleophilic substitution or amide bond formation, often employing activating agents like carbodiimides (e.g., EDC or DCC) in the presence of catalysts such as DMAP, under mild conditions to preserve stereochemistry.

Carbamoyl and Amide Linkage Formation

Tert-Butylcarbamoyl Group Introduction

The tert-butylcarbamoyl group is introduced through carbamoyl chloride intermediates :

  • Preparation of tert-butyl carbamoyl chloride : Reacting tert-butylamine with phosgene or triphosgene in anhydrous conditions yields tert-butyl carbamoyl chloride.

  • Coupling with amines : The carbamoyl chloride reacts with amino groups on the isoquinoline derivative under basic conditions (triethylamine or pyridine) to afford the carbamoyl linkage, ensuring regioselectivity and minimizing side reactions.

Formation of the Quinolone-Linked Amide

The quinoline-2-carbonylamino group is synthesized via:

  • Amide coupling : Reacting quinoline-2-carboxylic acid derivatives with amines using coupling agents like HATU, HOBt, or DCC in anhydrous solvents (e.g., DMF) at room temperature.

  • Incorporation into the main scaffold : The quinoline derivative is attached to the butanediamide backbone through nucleophilic substitution or amidation, forming the final linkage.

Final Assembly and Purification

The assembled intermediates are purified via chromatography (silica gel, reverse-phase HPLC) and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Data Table Summarizing Key Reagents and Conditions

Step Reaction Reagents Conditions Yield References
1 Protection of amino-isoquinoline Boc anhydride, DIPEA DCM, RT, 3-4 hrs 85%
2 Halogenation at 2-position NBS or POCl₃ 80-120°C, inert atmosphere 70-90%
3 Synthesis of phenylbutan-2-yl fragment Asymmetric catalysis Chiral catalysts, low temp Variable
4 Carbamoyl chloride formation tert-Butylamine + triphosgene RT, inert atmosphere 80%
5 Amide coupling DCC/HATU, DMAP Room temp, inert 75-85%
6 Final assembly Sequential coupling Appropriate solvents, purification Variable Literature synthesis

Notes and Considerations

  • Inert atmosphere (argon or nitrogen) is essential during halogenation and coupling steps to prevent oxidation or moisture interference.
  • Temperature control is critical, especially during halogenation and carbamoyl formation, to avoid side reactions.
  • Protecting groups such as Boc are used to prevent undesired reactions at amino sites.
  • Purification techniques include chromatography and recrystallization, tailored to the compound's polarity and stability.

Q & A

Q. Table 1: Key Synthetic Intermediates

IntermediateFunctionReference
Boc-protected isoquinolineCore scaffold
Quinoline-2-carboxylateElectrophilic coupling partner
Methanesulfonic acid saltFinal solubility enhancement

Which analytical techniques are essential for structural characterization?

  • X-ray crystallography : Resolves stereochemistry of the octahydro-isoquinoline core and confirms hydroxyl group orientation .
  • Spectrofluorimetry : Validates purity and quantifies trace impurities (e.g., LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL) using excitation/emission wavelengths optimized for the quinoline moiety .
  • NMR and HRMS : ¹H/¹³C NMR confirms regioselectivity; HRMS verifies molecular weight (±2 ppm accuracy) .

What in vitro assays are suitable for preliminary biological evaluation?

  • Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells (IC₅₀ > 100 µM indicates low toxicity) .
  • Protease inhibition : Fluorescence-based assays (e.g., HIV-1 protease inhibition) with saquinavir as a positive control .
  • Solubility profiling : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid to assess bioavailability .

Advanced Research Questions

How can synthetic yield be optimized for multi-step reactions?

  • Factorial design : Vary factors like temperature, catalyst loading (e.g., Pd₂(dba)₃), and solvent polarity (DMF vs. THF) to identify optimal conditions .
  • High-throughput screening : Use automated platforms to test 100+ reaction conditions in parallel, focusing on coupling efficiency .
  • In-line monitoring : Implement PAT (Process Analytical Technology) with FTIR or Raman spectroscopy to track intermediate formation in real time .

Q. Table 2: Example Optimization Parameters

ParameterRange TestedOptimal Value
Pd catalyst loading0.5–5 mol%2.5 mol%
Reaction temperature60–100°C80°C
SolventDMF, THF, MeCNDMF

How to resolve contradictions in biological activity data?

  • Dose-response reevaluation : Test concentrations from 1 nM–1 mM to rule out assay interference (e.g., fluorescence quenching by the quinoline group) .
  • Orthogonal assays : Compare enzyme inhibition (e.g., HIV protease IC₅₀) with cell-based antiviral activity to distinguish direct vs. off-target effects .
  • Metabolite profiling : Use LC-MS to identify degradation products that may skew activity readings .

What computational methods predict binding interactions with biological targets?

  • Molecular docking : Simulate interactions with HIV protease (PDB: 1HXB) using AutoDock Vina; focus on hydrogen bonding with the tert-butylcarbamoyl group .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR modeling : Corrogate substituent effects (e.g., methanesulfonic acid’s role in solubility) with biological activity using Gaussian or COSMO-RS .

How do non-covalent interactions influence crystallization and stability?

  • π-π stacking : The quinoline and phenyl groups promote crystal lattice formation, verified by Hirshfeld surface analysis .
  • Hydrogen bonding : The hydroxy and carbamoyl groups form intramolecular H-bonds, reducing conformational flexibility .
  • Salt bridges : Methanesulfonic acid enhances stability via ionic interactions with basic nitrogen atoms in the isoquinoline core .

Q. Table 3: Non-Covalent Interaction Analysis

Interaction TypeRoleExperimental Technique
π-π stackingStabilizes crystal packingX-ray diffraction
Hydrogen bondingReduces molecular flexibilityFTIR
Ionic interactionsImproves solubilityDSC/TGA

What strategies mitigate oxidative degradation during storage?

  • Excipient screening : Add antioxidants (e.g., BHT at 0.01% w/v) to formulations stored at 4°C .
  • Packaging optimization : Use amber glass vials with nitrogen headspace to limit light/oxygen exposure .
  • Forced degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via UPLC-PDA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.